![molecular formula C38H50O9 B14788315 6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione](/img/structure/B14788315.png)
6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6,8-Dihydroxy-7-(®-1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohex-1-en-1-yl)-2-methylpropyl)-5-isobutyryl-9-isopropyl-2,2,4,4-tetramethyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione(relative) is a complex organic compound that belongs to the class of xanthene derivatives. Xanthene compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the xanthene core and the introduction of various functional groups. A typical synthetic route might involve:
Formation of the Xanthene Core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Functional Group Introduction:
Chiral Centers: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid, or halogens in the presence of a Lewis acid.
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Dyes: Xanthene derivatives are used as precursors in the synthesis of fluorescent dyes.
Catalysis: These compounds can act as ligands in metal-catalyzed reactions.
Biology
Antioxidant Activity: The hydroxyl groups contribute to the compound’s ability to scavenge free radicals.
Enzyme Inhibition: Potential inhibitors of enzymes like tyrosinase and acetylcholinesterase.
Medicine
Anticancer Agents: Some xanthene derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells.
Antimicrobial Activity: Effective against a range of bacterial and fungal pathogens.
Industry
Dye Manufacturing: Used in the production of dyes for textiles and biological staining.
Material Science:
Wirkmechanismus
The compound exerts its effects through various mechanisms depending on its application:
Antioxidant Activity: The hydroxyl groups donate electrons to neutralize free radicals.
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Anticancer Activity: Induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another xanthene derivative used as a fluorescent dye.
Eosin: A brominated xanthene derivative used in histology for staining tissues.
Rhodamine: A xanthene derivative used in dye lasers and as a tracer dye.
Uniqueness
The compound’s unique combination of functional groups and chiral centers gives it distinct chemical and biological properties
Eigenschaften
Molekularformel |
C38H50O9 |
|---|---|
Molekulargewicht |
650.8 g/mol |
IUPAC-Name |
6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione |
InChI |
InChI=1S/C38H50O9/c1-15(2)18(22-29(42)35(7,8)33(45)36(9,10)30(22)43)20-26(40)21-19(16(3)4)23-31(44)37(11,12)34(46)38(13,14)32(23)47-28(21)24(27(20)41)25(39)17(5)6/h15-19,40-42H,1-14H3 |
InChI-Schlüssel |
KVTUJCVXNLQMJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C2=C(C(=C(C(=C2OC3=C1C(=O)C(C(=O)C3(C)C)(C)C)C(=O)C(C)C)O)C(C4=C(C(C(=O)C(C4=O)(C)C)(C)C)O)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14788238.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide](/img/structure/B14788244.png)
![(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14788265.png)
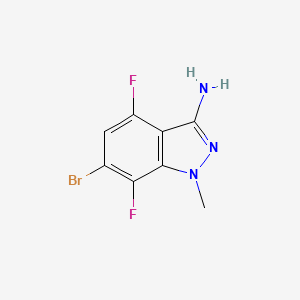
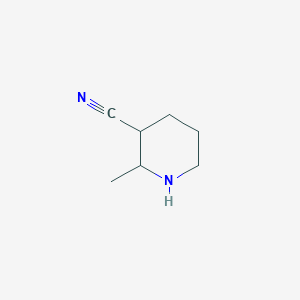
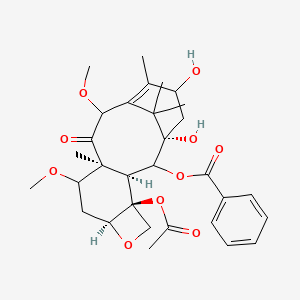
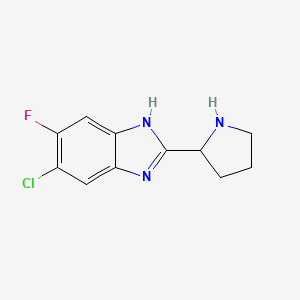
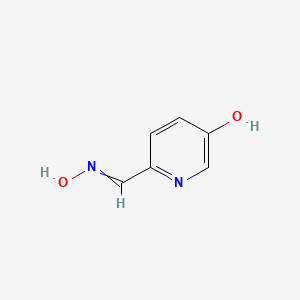
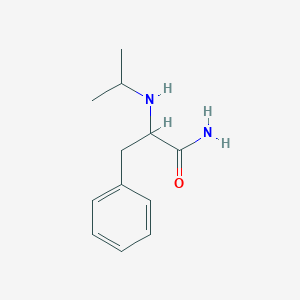
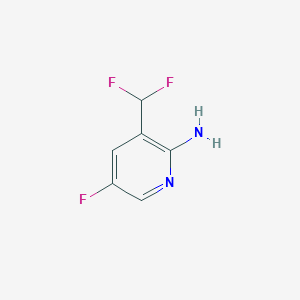
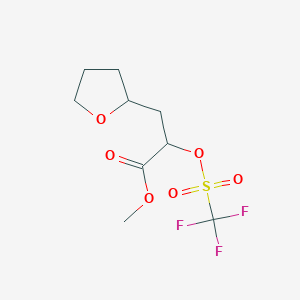
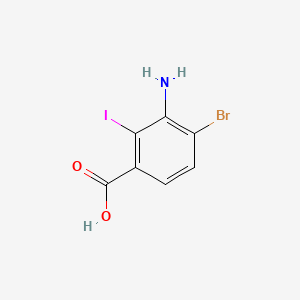
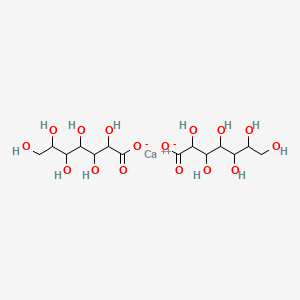
![Thieno[3,2-b]pyridine 1-oxide](/img/structure/B14788320.png)
